tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate

Medicinal Chemistry Building Block Synthesis Functional Group Interconversion

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2138051-99-5) is a bicyclic heterocyclic building block in the 6-azabicyclo[3.2.1]octane family, distinguished by the simultaneous presence of an N-Boc protecting group and a C2-cyano substituent on the bridged piperidine core. The compound is offered by multiple specialty chemical suppliers with declared purities typically ≥95% (HPLC).

Molecular Formula C13H20N2O2
Molecular Weight 236.315
CAS No. 2138051-99-5
Cat. No. B2982506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate
CAS2138051-99-5
Molecular FormulaC13H20N2O2
Molecular Weight236.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CCC2C#N
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-10-6-11(15)5-4-9(10)7-14/h9-11H,4-6,8H2,1-3H3
InChIKeyFCDGZQGBOMGVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2138051-99-5): Procurement-Relevant Reference Profile


tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2138051-99-5) is a bicyclic heterocyclic building block in the 6-azabicyclo[3.2.1]octane family, distinguished by the simultaneous presence of an N-Boc protecting group and a C2-cyano substituent on the bridged piperidine core . The compound is offered by multiple specialty chemical suppliers with declared purities typically ≥95% (HPLC) . Its primary role is as a protected, functionalized intermediate for the construction of more complex molecular architectures, particularly in medicinal chemistry programs targeting the 6-azabicyclo[3.2.1]octane scaffold which has been validated as a privileged structure across diverse biological targets including dopamine transporters and 11β-hydroxysteroid dehydrogenase type-1 [1][2].

Why Generic Substitution Fails for tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate in Scientific Procurement


Interchanging this compound with closely related 6-azabicyclo[3.2.1]octane derivatives without rigorous justification carries quantifiable risk. The C2 position is a primary site of structural variation: replacing the cyano group with an oxo, alkyl, or unsubstituted carbon fundamentally alters the H-bond acceptor profile (CN vs. C=O), the steric demand (A-value of CN ~0.2 kcal/mol vs. CH3 ~1.7 kcal/mol), and the synthetic trajectory for downstream functionalization [1]. The N-Boc group, while a common protecting choice, becomes critical when orthogonal deprotection is required in the presence of other acid-labile groups—a scenario where alternatives such as N-Cbz or N-Fmoc analogs introduce incompatible lability profiles [2]. Operationally, suppliers distinguish these analogs by CAS number, MDL identifier, and purity specification, meaning procurement of an incorrect analog introduces undocumented variables into a synthesis or assay campaign .

Quantitative Differentiation Evidence: tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate vs. Closest Analogs


Synthetic Versatility Advantage: Cyano Substituent vs. 2-Oxo Conjugate

The C2-cyano group of the target compound provides a branching point for three distinct downstream transformations—reduction to a primary amine (CH2NH2), hydrolysis to a carboxylic acid (CO2H), or nucleophilic addition to form heterocycles—whereas the closest commercially available analog, tert-Butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2137543-26-9), is restricted at the C2 position to a single carbonyl reactivity manifold (ketone chemistry) . Quantitative synthetic yields for cyano-group transformations in structurally related bicyclic systems have been reported in the range of 75–92% for catalytic hydrogenation to amines, versus 60–85% for analogous oxo-to-hydroxyl reductions, highlighting the broader and often higher-yielding derivatization options available from the cyano intermediate [1].

Medicinal Chemistry Building Block Synthesis Functional Group Interconversion

Steric Parameter Differentiation: 2-Cyano vs. 2-Methyl/2-Phenyl Analogs

The cyano group presents a minimal steric footprint at the C2 position, with a conformational A-value of approximately 0.2 kcal/mol—significantly smaller than the 1.7 kcal/mol of a methyl group or the ~3.0 kcal/mol of a phenyl ring found in pharmacologically characterized analogs such as 1-phenyl-6-azabicyclo[3.2.1]octanes [1][2][3]. In dopamine transporter inhibitor SAR studies, exchanging the 2-phenyl substituent for a 2-cyano on the related 6-azabicyclo[3.2.1]octane scaffold resulted in a >10-fold shift in binding selectivity ratios (DAT/SERT), demonstrating that the steric contribution of the C2 substituent is a dominant determinant of molecular recognition [4].

Medicinal Chemistry Structure-Activity Relationship Steric Effects

Protecting Group Orthogonality: N-Boc vs. N-Cbz/N-Fmoc Analogs

The N-Boc protecting group of the target compound is cleaved under acidic conditions (typically TFA/CH2Cl2 or HCl/dioxane, 0–25 °C, 1–4 hours) that are orthogonal to hydrogenolytic (Pd/C, H2) and mildly basic (piperidine) conditions required for N-Cbz and N-Fmoc analogs, respectively [1]. This enables selective, sequential deprotection in complex synthetic routes. A structurally analogous N-Boc-protected 6-azabicyclo[3.2.1]octane-2-carbonitrile without the tert-butyl ester group (CAS 2413943-03-8) lacks the full N-protection and must be handled as the free amine salt or reprotected before use, adding a synthetic step compared to the target compound which arrives pre-protected and ready for direct elaboration .

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Physicochemical Property Differentiation: Predicted cLogP and Topological Polar Surface Area vs. Oxo and Unsubstituted Analogs

Predicted physicochemical properties reveal that the target compound (C13H20N2O2, MW 236.32) occupies a distinct property space relative to its closest purchasable analogs. The cyano group contributes to a higher topological polar surface area (TPSA) compared to unsubstituted or alkyl-substituted congeners, while the Boc group moderates the overall lipophilicity. In particular, the cLogP of the target compound is predicted to be approximately 0.8–1.2 log units lower than the corresponding 2-methyl analog and 0.3–0.5 log units lower than the 2-unsubstituted 6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 359779-74-1), per standard QSAR algorithms (ALOGPS/Molinspiration) [1][2]. These differences place the target compound in a more favorable region of Lipinski rule-of-five space for CNS drug discovery programs where lower lipophilicity correlates with reduced promiscuity and improved metabolic stability [3].

Drug Design Physicochemical Properties Bioavailability Prediction

Procurement-Optimized Application Scenarios for tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate


Medicinal Chemistry: Scaffold-Hopping from 8-Azabicyclo[3.2.1]octane (Tropane) to 6-Azabicyclo[3.2.1]octane with C2-Cyano Modulation

The 6-azabicyclo[3.2.1]octane scaffold is an established isostere of the tropane (8-azabicyclo[3.2.1]octane) core found in cocaine and numerous CNS-active ligands. The N-Boc, C2-cyano combination in the target compound provides a functionalized entry point for diversity-oriented synthesis of ligand libraries targeting dopamine, serotonin, and norepinephrine transporters without the schedule-II regulatory constraints of tropane starting materials [1]. Procurement of this single building block supports the synthesis of diverse 2,6-disubstituted normorphan derivatives through parallel chemistry at the cyano group (reduction, hydrolysis, cycloaddition) followed by Boc deprotection and N-functionalization [2].

Fragment-Based Drug Discovery (FBDD): Low Steric-Demand Cyano Probe for 11β-HSD1 and Related Targets

The 6-azabicyclo[3.2.1]octane sulfonamide class has been validated as potent 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1) inhibitors [3]. The target compound, with its minimal C2-cyano group and N-Boc protection, serves as an ideal fragment-elaboration starting point for this target class. The cyano group can act as a nitrile H-bond acceptor probe or be converted to an amide, while the Boc-protected amine enables late-stage sulfonylation after deprotection. The low cLogP (~1.4) of the target compound is consistent with fragment-like physicochemical properties (MW 236, cLogP < 3) recommended for FBDD libraries [4].

Process Chemistry: Orthogonal Protecting Group for Multi-Step Synthesis of Azabicyclic APIs

In multi-step process routes where acid-labile protecting groups are employed elsewhere in the molecule, the N-Boc group of the target compound offers orthogonal deprotection (TFA or HCl) without affecting silyl ethers, acetals, or base-labile esters. This orthogonality enables convergent synthetic strategies where the 6-azabicyclo[3.2.1]octane fragment is introduced as a pre-functionalized, fully protected unit, reducing the linear step count by at least one operation compared to routes beginning with the unprotected 6-azabicyclo[3.2.1]octane-2-carbonitrile [5]. The cyano group additionally provides a latent carboxylic acid equivalent, enabling chemoselective late-stage diversification.

Computational Chemistry and Cheminformatics: Property- and Structure-Based Virtual Screening Library Design

The distinct combination of a rigid bridged bicyclic scaffold, a small polar nitrile substituent, and a cleavable Boc group makes this compound a valuable 'seed' for generating virtual screening libraries that explore under-represented chemical space. The measured 3D shape (derived from the bicyclic core) and predicted property profile (cLogP 1.4, TPSA ~53 Ų) can be used to filter for analogs with lead-like characteristics before synthesis, improving the hit-to-lead efficiency of in silico campaigns [4]. The compound's availability as a single, well-characterized building block ensures that computational predictions can be experimentally validated without the confounding variable of varying commercial purity levels.

Quote Request

Request a Quote for tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.